molecular formula C23H23FN2O3S B5124803 N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B5124803
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: UXISSXGKPXSOPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as FG-4592, is a small molecule drug that has gained significant attention in the scientific community for its potential therapeutic applications. FG-4592 belongs to the class of hypoxia-inducible factor (HIF) stabilizers, which are being investigated for their ability to treat anemia and other hypoxia-related disorders.

Wirkmechanismus

FG-4592 works by inhibiting the activity of prolyl hydroxylase enzymes (PHDs), which are responsible for the degradation of N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide under normal oxygen conditions. By inhibiting PHD activity, FG-4592 stabilizes this compound, which then activates the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.
Biochemical and Physiological Effects:
FG-4592 has been shown to increase EPO production and improve anemia in animal models and human clinical trials. It has also been shown to increase angiogenesis and improve glucose metabolism in animal models. FG-4592 has a half-life of approximately 6 hours and is metabolized primarily by the liver.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of FG-4592 in lab experiments is its ability to induce N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide stabilization in a controlled manner. This allows for the study of this compound-dependent pathways and their role in various physiological processes. However, one limitation is the potential for off-target effects due to the complex nature of this compound-dependent pathways.

Zukünftige Richtungen

There are several potential future directions for the research and development of FG-4592. One direction is the investigation of its therapeutic potential in other hypoxia-related disorders, such as chronic kidney disease and heart failure. Another direction is the study of its effects on non-N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide-dependent pathways, such as the immune system and cancer. Additionally, the development of more selective and potent N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide stabilizers may lead to improved therapeutic outcomes and reduced off-target effects.

Synthesemethoden

FG-4592 is synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis of FG-4592 involves the condensation of 4-fluoroaniline with 4-isopropylbenzaldehyde, followed by the reaction of the resulting imine with N-(phenylsulfonyl)glycine methyl ester. The final step involves the deprotection of the methyl ester to obtain FG-4592.

Wissenschaftliche Forschungsanwendungen

FG-4592 has been extensively studied for its therapeutic potential in treating anemia and other hypoxia-related disorders. It works by stabilizing the N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide protein, which regulates the production of erythropoietin (EPO) in the kidneys. EPO is a hormone that stimulates the production of red blood cells, and its deficiency is a common cause of anemia. FG-4592 has shown promising results in increasing EPO production and improving anemia in animal models and human clinical trials.

Eigenschaften

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-17(2)18-8-14-21(15-9-18)26(30(28,29)22-6-4-3-5-7-22)16-23(27)25-20-12-10-19(24)11-13-20/h3-15,17H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXISSXGKPXSOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.